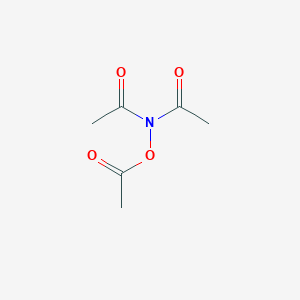

N,N,O-Triacetylhydroxylamine

Overview

Description

N,N,O-Triacetylhydroxylamine is a useful research compound. Its molecular formula is C6H9NO4 and its molecular weight is 159.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Derivatives and Intermediates : N,N,O-Triacetylhydroxylamine has been utilized in the synthesis of various chemical compounds. For instance, it was identified as an intermediate in the production of N-benzoyl-N,O-diacetylhydroxylamine from phenylnitromethane and acetic anhydride/sodium acetate (Stermitz & Neiswander, 1975).

Polymerization Studies : In polymer science, this compound-related compounds have been used to study polymerization processes, such as in the polymerization of α-Amino Acid N‐Carboxyanhydrides (Vayaboury et al., 2004).

Chiral Derivatization and Analytical Chemistry : This compound plays a role in chiral derivatization, especially in the separation of enantiomers of amphetamines and other compounds using specific derivatizing agents (Shin & Donike, 1996).

Biochemical Research : It is involved in biochemical processes like transacetylation, where it serves as an electrophilic agent, and has been studied in the context of carcinogenesis and enzyme activity (Bartsch et al., 1973).

Carbohydrate Chemistry and Glycoconjugates : this compound derivatives have significant applications in the synthesis and study of carbohydrates and glycoconjugates, focusing on their biological and medical applications (Chen & Xie, 2016).

Organic Synthesis : It is used in the synthesis of N-hydroxy amides and other hydroxylamine derivatives, which have notable biological activities. Such compounds are often involved in the synthesis of complex natural products (Yang, Lagu, & Wilson, 2007).

Mechanistic Studies in Polymerization : Detailed mechanistic studies involving polymerization processes, especially at varying temperatures, have employed derivatives of this compound (Vayaboury et al., 2008).

Nucleoside Modification : It has been used in nucleoside modification, particularly in the synthesis of labeled synthetic oligodeoxyribonucleotide probes for non-radioisotopic hybridization assay methods (Urdea et al., 1988).

Mechanism of Action

Target of Action

N,N,O-Triacetylhydroxylamine is a pharmacological agent primarily used to prevent cisplatin-induced renal toxicity and protect the liver from the hepatotoxic effects of nitroprusside, urea nitrogen, and glutathione depletion . The primary targets of this compound are the kidneys and liver, where it acts to mitigate the harmful effects of other substances .

Mode of Action

In addition, this compound might act as a scavenger for reactive oxygen species by reacting with peroxide radicals or by inhibiting their formation . This scavenging action helps to reduce oxidative stress in the kidneys and liver, thereby protecting these organs from damage .

Biochemical Pathways

By scavenging malondialdehyde, a product of lipid peroxidation, and reactive oxygen species, this compound helps to mitigate the harmful effects of these substances and protect the kidneys and liver .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in markers of lipid peroxidation such as thiobarbituric acid-reactive substances (TBARS) and malondialdehyde levels in the kidneys . This indicates a reduction in oxidative stress within these organs, which can help to prevent cellular damage and maintain their function .

Safety and Hazards

N,N,O-Triacetylhydroxylamine is combustible and can cause skin and eye irritation . It should be stored under inert gas to avoid air sensitivity . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it . If it comes into contact with the skin or eyes, it should be washed off with plenty of soap and water .

Biochemical Analysis

Biochemical Properties

The role of N,N,O-Triacetylhydroxylamine in biochemical reactions is not well-documented in the literature. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

It is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not entirely clear. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been thoroughly investigated. Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies could investigate any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation .

Properties

IUPAC Name |

(diacetylamino) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-4(8)7(5(2)9)11-6(3)10/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGULNJDDRUSDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336748 | |

| Record name | N,N,O-Triacetylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17720-63-7 | |

| Record name | N-Acetyl-N-(acetyloxy)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17720-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,O-Triacetylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,O-Triacetylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

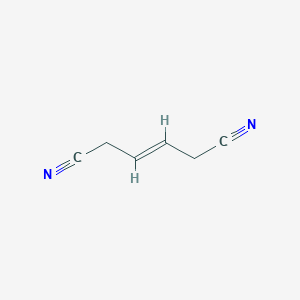

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N,N,O-Triacetylhydroxylamine interact with biological targets according to computational studies?

A2: Molecular docking studies were conducted to investigate the potential interactions of this compound with relevant biological targets []. The study revealed that this compound exhibited a binding energy of -5.27 ΔG(Kcal/mol) with its target []. While this computational finding provides some insight into potential interactions, further experimental validation is necessary to confirm these interactions and elucidate the underlying mechanisms of action in a biological context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)

![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)

![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)

![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)

![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)